molecular formula C12H11BN2O3 B2713687 4-(4-Pyridylcarbamoyl)benzeneboronic acid CAS No. 874460-07-8

4-(4-Pyridylcarbamoyl)benzeneboronic acid

Cat. No.: B2713687
CAS No.: 874460-07-8
M. Wt: 242.04
InChI Key: DLAXOQCAZJZZCD-UHFFFAOYSA-N
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Description

4-(4-Pyridylcarbamoyl)benzeneboronic acid is a versatile chemical compound with the molecular formula C12H11BN2O3. It is widely used in scientific research due to its unique structure and reactivity. This compound is particularly notable for its applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 4-(4-Pyridylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for a wide range of functional groups.

Chemical Reactions Analysis

4-(4-Pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert it into different boronic derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Pyridylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Pyridylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4-Pyridylcarbamoyl)benzeneboronic acid can be compared with other boronic acids and derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

[4-(pyridin-4-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(15-11-5-7-14-8-6-11)9-1-3-10(4-2-9)13(17)18/h1-8,17-18H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAXOQCAZJZZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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